REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[O:10][CH3:11].C([Li])CCC.CON(C)[C:20]([C:22]1[C:23]([NH2:31])=[N:24][C:25]([S:28][CH2:29][CH3:30])=[N:26][CH:27]=1)=[O:21]>CCCCC.O1CCCC1.O1CCCC1>[NH2:31][C:23]1[C:22]([C:20]([C:2]2[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=2[O:10][CH3:11])=[O:21])=[CH:27][N:26]=[C:25]([S:28][CH2:29][CH3:30])[N:24]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)F)F)OC
|
Name
|
pentane tetrahydrofuran
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCC.O1CCCC1
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C=1C(=NC(=NC1)SCC)N)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-72 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was slowly raised to −35° C. for ˜2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at −35° C. with 5% aqueous ammonium chloride solution
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with ethyl acetate/hexane (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 1:1 water/saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The residue after solvent removal
|
Type
|
CUSTOM
|
Details
|
was purified by HPLC chromatography (Waters Prep 500 eluting with 35% ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
to give, in approximately 1:1 ratio
|
Type
|
CUSTOM
|
Details
|
the two positional isomers (4-amino-2-ethylsulfanyl-pyrimidin-5-yl)-(2,3-difluoro-6-methoxy-phenyl)-methanone identical to material prepared in Example 102, and (4-Amino-2-ethylsulfanyl-pyrimidin-5-yl)-(4,5-difluoro-2-methoxy-phenyl)-methanone as a white solid after evaporation
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC=C1C(=O)C1=C(C=C(C(=C1)F)F)OC)SCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |